molecular formula C19H20FN7O2 B2510550 (1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone CAS No. 2034392-86-2

(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Katalognummer: B2510550
CAS-Nummer: 2034392-86-2
Molekulargewicht: 397.414
InChI-Schlüssel: BHQQPAXWNPYLPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone" features a hybrid structure combining a 1,2,3-triazole core, a 2-fluorophenyl-substituted hydroxyethyl chain, and a pyrimidinyl-piperazine moiety. The 2-fluorophenyl group may enhance lipophilicity and receptor binding, and the hydroxyethyl linker could influence solubility and pharmacokinetics .

Eigenschaften

IUPAC Name

[1-[2-(2-fluorophenyl)-2-hydroxyethyl]triazol-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN7O2/c20-15-5-2-1-4-14(15)17(28)13-27-12-16(23-24-27)18(29)25-8-10-26(11-9-25)19-21-6-3-7-22-19/h1-7,12,17,28H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQQPAXWNPYLPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CN(N=N3)CC(C4=CC=CC=C4F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature concerning its synthesis, biological evaluations, and mechanisms of action.

Synthesis of the Compound

The synthesis of triazole derivatives often involves methods such as the Huisgen cycloaddition reaction. For this specific compound, the synthesis likely includes:

  • Formation of the Triazole Ring : The triazole moiety can be synthesized through a reaction between azides and alkynes under copper-catalyzed conditions.
  • Piperazine and Pyrimidine Integration : The piperazine ring can be introduced through nucleophilic substitution reactions involving pyrimidine derivatives.

Antifungal Activity

Research has shown that triazole derivatives exhibit significant antifungal properties. For instance, compounds similar to the one have been evaluated for their Minimum Inhibitory Concentration (MIC) against various fungal strains. In studies, it was noted that triazoles often inhibit lanosterol 14α-demethylase, an enzyme critical for ergosterol biosynthesis in fungi, leading to their antifungal effects .

Table 1: Antifungal Activity of Triazole Derivatives

CompoundFungal StrainMIC (µg/mL)
FluconazoleC. albicans8
Compound AC. albicans4
Compound BA. fumigatus16

Antibacterial Activity

The compound also shows promise against bacterial pathogens. It has been tested against the ESKAPE pathogens known for their antibiotic resistance. Some derivatives have displayed MIC values comparable to or lower than standard antibiotics like ciprofloxacin .

Table 2: Antibacterial Activity Against ESKAPE Pathogens

CompoundPathogenMIC (µg/mL)
CiprofloxacinE. faecium12
Compound CK. pneumoniae8
Compound DA. baumannii4

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The triazole ring is known to inhibit enzymes involved in essential metabolic pathways in fungi and bacteria.
  • Cell Membrane Disruption : By interfering with ergosterol synthesis in fungi, these compounds can compromise cell membrane integrity.
  • Signal Transduction Pathways : Some studies suggest that triazoles may affect signaling pathways related to cell proliferation and apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity of similar triazole derivatives:

  • Antitumor Activity : Research indicates that certain triazole derivatives induce apoptosis in cancer cells through modulation of the PI3K/Akt/mTOR signaling pathway .
  • Cytotoxicity Studies : In vitro evaluations revealed that modifications on the triazole scaffold can enhance cytotoxicity against specific cancer cell lines, suggesting that structural variations play a critical role in biological efficacy .
  • Resistance Mechanisms : Studies have also focused on understanding how these compounds interact with resistant strains of bacteria and fungi, providing insights into their potential use in overcoming resistance .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

One of the primary applications of this compound is in the field of antimicrobial research. Studies have demonstrated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Anticancer Activity

Research has also indicated that this compound exhibits anticancer properties. It has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro studies suggest that it may inhibit tumor growth by interfering with cell cycle progression and promoting cell death .

Neuropharmacological Effects

The piperazine component of the compound is associated with neuropharmacological activities. Preliminary studies suggest potential applications in treating neurodegenerative diseases by modulating neurotransmitter systems and providing neuroprotective effects .

Case Study 1: Antimicrobial Efficacy

A study published in 2016 investigated the efficacy of similar triazole compounds against Mycobacterium tuberculosis. The results showed that derivatives with structural similarities to (1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone exhibited significant antibacterial activity, highlighting the importance of the triazole moiety in enhancing bioactivity .

Case Study 2: Anticancer Potential

In another study focusing on anticancer properties, compounds structurally related to this triazole derivative were tested against various cancer cell lines. The findings indicated that these compounds could inhibit cell proliferation and induce apoptosis, suggesting their potential as therapeutic agents in oncology .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeMechanism of ActionReference
AntimicrobialMycobacterium tuberculosisDisruption of cell wall synthesis
AnticancerVarious cancer cell linesInduction of apoptosis
NeuropharmacologicalNeurodegenerative modelsModulation of neurotransmitter systems

Analyse Chemischer Reaktionen

Coupling of Triazole Carboxylic Acid with Piperazine-Pyrimidine Amine

The methanone bridge is formed via coupling the triazole carboxylic acid with the piperazine-pyrimidine amine using peptide-coupling reagents.

Reaction Step Conditions Yield Reference
Carboxylic acid synthesisHydrolysis of methyl ester with 4 N NaOH, EtOH, reflux, 6 h90–95%
Amide couplingHBTU, HOBt, DMF, Et₃N, RT, 24 h75–90%
  • Key Observations :

    • HBTU/HOBt activation ensures efficient coupling without racemization .

    • Piperazine-pyrimidine amines are synthesized via SNAr reactions between piperazine and 2-chloropyrimidine .

Functionalization of the Piperazine Ring

The pyrimidin-2-yl group is introduced via nucleophilic substitution on a pre-functionalized piperazine derivative.

Reaction Step Conditions Yield Reference
Piperazine substitution2-Chloropyrimidine, K₂CO₃, DMF, 80°C, 12 h70–80%
  • Key Observations :

    • Excess piperazine ensures complete substitution .

    • Steric hindrance from the fluorophenyl group necessitates prolonged reaction times .

Hydroxyethyl Group Modifications

The 2-hydroxyethyl moiety may undergo protection/deprotection or oxidation during synthesis.

Reaction Step Conditions Yield Reference
Hydroxyl protectionTBSCl, imidazole, DCM, RT, 4 h85–90%
DeprotectionTBAF, THF, RT, 2 h95%
  • Key Observations :

    • Protection with TBSCl prevents undesired side reactions during coupling steps .

Biological Reactivity and Stability

While direct data on the target compound’s reactivity is limited, analogous triazole-piperazine conjugates exhibit:

  • Hydrolytic stability : Resistance to hydrolysis at physiological pH (7.4) due to the methanone bridge .

  • Metabolic oxidation : Hydroxyethyl groups may undergo cytochrome P450-mediated oxidation to ketones .

Comparative Analysis of Analogous Compounds

Compound Structural Features Key Reactivity Reference
10ec Triazole-piperazine-sulfonamideTubulin polymerization inhibition (IC₅₀ = 0.99 μM)
CHEMBL63432 Triazole-piperazine-fluorophenylAnticancer activity via kinase inhibition
PYZ43 Triazole-pyrimidineCOX-II inhibition (44–60% at 100 μM)

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table highlights key structural analogs and their distinguishing features:

Compound Name / ID Substituents/Modifications Molecular Weight (g/mol) Synthesis Highlights Biological Activity (if reported) Reference ID
Target Compound 1,2,3-triazol-4-yl + 2-(2-fluorophenyl)-2-hydroxyethyl + pyrimidin-2-yl-piperazine ~413.4* Not explicitly detailed in evidence; likely involves click chemistry or coupling Inferred: Potential kinase/CNS modulation (structural) N/A
2-(4-Fluorophenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}ethanone Indole-2-carbonyl + 4-fluorophenyl-ethanone + piperazine 408.4 Coupling of indole carbonyl with piperazine-ethanone Unreported; structural similarity suggests CNS activity
{4-[1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methyl-1H-imidazol-4-yl)methanone Thienopyrazole + 2-fluorophenyl + methylimidazole-piperazine ~453.4* Bromothiophene + 2-fluorophenylhydrazine coupling Unreported; thienopyrazole may confer antiproliferative
(4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone 1,2,4-triazole + chloropyrimidine + methylpiperazine 417.4 Sequential coupling of triazole-phenylamine with methylpiperazine-methanone Likely kinase inhibition (pyrimidine-triazole motif)
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone Trifluoromethylphenyl + 1,2,4-triazolyl-pyrimidine-piperazine 417.4 Unspecified; likely involves piperazine-ethanone and pyrimidine-triazole coupling Unreported; trifluoromethyl group may enhance stability

Notes:

  • Molecular weights marked with () are estimated due to incomplete data.
  • Fluorine substituents (e.g., 2-fluorophenyl, trifluoromethyl) are recurrent, likely improving metabolic stability and target binding .
  • Piperazine-linked methanones are synthetically accessible via nucleophilic substitution or coupling reactions (e.g., bromoethanone intermediates) .

Key Findings from Structural and Pharmacological Comparisons

Role of Fluorine : The 2-fluorophenyl group in the target compound and analogs (e.g., ) may enhance bioavailability and receptor affinity by modulating electronic effects and steric interactions.

Triazole vs.

Piperazine Modifications: Pyrimidinyl-piperazine (target compound) vs. sulfonyl-piperazine (e.g., ) or methylpiperazine () alters solubility and target selectivity.

Bioactivity Gaps: While ferroptosis-inducing compounds are highlighted in OSCC (), direct evidence for the target compound’s activity is absent.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.